molecular formula C7H4BrCl3 B1529139 5-(Bromomethyl)-1,2,3-trichlorobenzene CAS No. 1261828-98-1

5-(Bromomethyl)-1,2,3-trichlorobenzene

Cat. No. B1529139
CAS RN: 1261828-98-1
M. Wt: 274.4 g/mol
InChI Key: PDIOTIMDJRLRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-1,2,3-trichlorobenzene, also known as 5-Bromo-1,2,3-trichlorobenzene or 5-Bromo-TCB, is an organobromine compound belonging to the family of halogenated aromatic hydrocarbons. It is a colorless solid that is used in a variety of industrial applications, including as a reagent in the synthesis of organic compounds and as a preservative for food and beverages. 5-Bromo-TCB is also used as a flame retardant in plastics and textiles.

Scientific Research Applications

  • Synthesis of Molecular Receptors and Scaffolds

    • 5-(Bromomethyl)-1,2,3-trichlorobenzene derivatives have been used as intermediates in the synthesis of complex organic compounds, such as 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, which serve as versatile molecular scaffolds for creating various molecular receptors (Wallace et al., 2005).
  • Development of Antagonists in Medicinal Chemistry

    • These compounds have been instrumental in the development of non-peptide small molecular antagonist benzamide derivatives, showcasing their potential in medicinal chemistry (Bi, 2015).
  • Polymer Synthesis and Modification

    • Research has shown that 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, can undergo self-condensation to create hyperbranched polymers with significant molecular weight. These polymers contain numerous phenolic hydroxyl groups which can be readily modified (Uhrich et al., 1992).
  • Chemical Synthesis and Catalysis

    • These compounds are used in various chemical syntheses, such as the preparation of hexakis(bromomethyl)benzene and its subsequent transformations, demonstrating their utility in complex chemical processes (Gavette et al., 2008).
    • They are also employed in the synthesis of organometallic compounds and in the study of their crystal structures, as seen in the research involving 1,3,5-tri- and 1,2,4,5-tetrasubstituted tin and mercury derivatives of benzene (Rot et al., 2000).
  • Photostimulated Reactions

    • In the realm of organic chemistry, these compounds play a crucial role in photostimulated reactions, offering pathways for novel synthetic processes (Vaillard et al., 2004).
  • Environmental Chemistry

    • They are also significant in environmental chemistry, particularly in studies involving the catalytic oxidation of chlorinated benzenes, which helps understand pollution control and treatment processes (Wang et al., 2015).
  • Advanced Materials and Fuel Cells

    • In materials science, such compounds are utilized in the fabrication of crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells, indicating their importance in energy-related applications (Yang et al., 2018).

properties

IUPAC Name

5-(bromomethyl)-1,2,3-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIOTIMDJRLRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-1,2,3-trichlorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-1,2,3-trichlorobenzene
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)-1,2,3-trichlorobenzene
Reactant of Route 3
Reactant of Route 3
5-(Bromomethyl)-1,2,3-trichlorobenzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-(Bromomethyl)-1,2,3-trichlorobenzene
Reactant of Route 5
5-(Bromomethyl)-1,2,3-trichlorobenzene
Reactant of Route 6
Reactant of Route 6
5-(Bromomethyl)-1,2,3-trichlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.